molecular formula C37H45N5O8 B12043946 N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin

N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin

Cat. No.: B12043946
M. Wt: 687.8 g/mol
InChI Key: DIQQFBVJYYDILY-DFXXCKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves multiple steps, including the coupling of amino acids and the attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. This hydrolysis results in the cleavage of the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin moiety .

Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of specific proteases such as trypsin or chymotrypsin . The reactions are often carried out at a pH of around 7.5, which is optimal for many proteases .

Major Products: The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin . This product is used as an indicator of protease activity .

Comparison with Similar Compounds

Comparison: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Compared to similar compounds, it offers a different specificity and sensitivity in detecting protease activity .

Properties

Molecular Formula

C37H45N5O8

Molecular Weight

687.8 g/mol

IUPAC Name

4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1

InChI Key

DIQQFBVJYYDILY-DFXXCKAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Origin of Product

United States

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